An In-depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine: Properties, Reactivity, and Analytical Characterization
An In-depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine: Properties, Reactivity, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine. As a Senior Application Scientist, the following sections synthesize available data with established chemical principles to offer field-proven insights into the handling and characterization of this heterocyclic compound.
Introduction and Molecular Identity
5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound featuring a tetrahydronaphthyridine core. This structural motif is of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of novel therapeutic agents.[1] The presence of a chlorine atom on the pyridine ring and a saturated piperidine ring imparts a unique combination of reactivity and conformational flexibility, making it a versatile scaffold for drug discovery.
While extensive experimental data for this specific isomer is limited in public literature, data for its hydrochloride salt and related isomers, in conjunction with predictive models and established principles of heterocyclic chemistry, allows for a robust characterization.
Key Identifiers:
| Identifier | Value | Source |
| Compound Name | 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | PubChem[2] |
| Molecular Formula | C₈H₉ClN₂ | PubChem[2] |
| Molecular Weight | 168.63 g/mol | Sigma-Aldrich |
| Monoisotopic Mass | 168.04543 Da | PubChem[2] |
| SMILES | C1CNCC2=C1C(=NC=C2)Cl | PubChem[2] |
| InChI | InChI=1S/C8H9ClN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1,4,10H,2-3,5H2 | PubChem[2] |
| InChIKey | MCZZBLVEWFMCAM-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Properties
Direct experimental data for the physical properties of the free base are not widely available. The data presented below for the closely related isomer, 5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine, can serve as a useful estimation. It is crucial for researchers to experimentally determine these values for the specific 2,6-isomer in their possession.
Table of Physicochemical Properties (Data for 1,6-isomer):
| Property | Value | Notes |
| Physical Form | Solid | Assumed based on related compounds. |
| Melting Point | Not Available | - |
| Boiling Point | 316.2 °C at 760 mmHg | Predicted value.[1] |
| Density | 1.226 g/cm³ | Predicted value.[1] |
| Refractive Index | 1.564 | Predicted value.[1] |
| Solubility | Not Available | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. |
| pKa | Not Available | The two nitrogen atoms will have distinct basicities. The piperidine nitrogen will be more basic than the pyridine nitrogen. |
| logP (predicted) | 1.2 | A measure of lipophilicity.[2] |
Chemical Properties and Reactivity
The chemical reactivity of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is governed by the interplay of its constituent rings and the chloro-substituent.
3.1. Nucleophilic Aromatic Substitution (SNAAr):
The chlorine atom at the 5-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring. This is a key reaction for the functionalization of this scaffold.
-
Causality: The nitrogen atom in the pyridine ring stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction, thus lowering the activation energy for the substitution.
-
Experimental Insight: Reactions with various nucleophiles such as amines, alcohols, and thiols can be employed to introduce diverse functional groups at this position, enabling the generation of libraries of compounds for biological screening.[3] The choice of solvent and base is critical; polar aprotic solvents like DMF or DMSO are often preferred, and a non-nucleophilic base is typically used to neutralize the HCl generated.
Diagram of a Key Chemical Transformation:
Caption: Nucleophilic Aromatic Substitution at the 5-position.
3.2. N-Functionalization:
The secondary amine in the piperidine ring is a nucleophilic center and can readily undergo a variety of reactions:
-
Alkylation: Reaction with alkyl halides.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
These reactions provide another avenue for structural diversification of the molecule.
3.3. Oxidation:
The tetrahydro-pyridopyridine ring system can be susceptible to oxidation.
-
Causality: Strong oxidizing agents can lead to aromatization of the piperidine ring, though this typically requires harsh conditions.[3]
-
Experimental Insight: Care should be taken when choosing reaction conditions to avoid unwanted oxidation. If aromatization is desired, reagents such as manganese dioxide (MnO₂) or DDQ can be employed.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity and purity of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine.
4.1. Experimental Protocol: NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural confirmation of this molecule.
-
Objective: To confirm the molecular structure and assess the purity of the synthesized compound.
-
Rationale: ¹H and ¹³C NMR will provide information on the number and connectivity of protons and carbons, respectively. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of all signals.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent and analyte signals.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Tune and match the probe for the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency pulses.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key expected signals would include aromatic protons in the downfield region and aliphatic protons of the piperidine ring in the upfield region. The integration of these signals should correspond to the number of protons in each environment.[5]
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. The number of signals will correspond to the number of unique carbon atoms in the molecule.[6]
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations for definitive structural assignment.
-
Diagram of the Analytical Workflow:
Caption: Workflow for NMR-based structural confirmation.
4.2. Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Predicted [M+H]⁺: 169.05271 m/z.[2]
-
Experimental Insight: Electrospray ionization (ESI) is a suitable technique for this analysis. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safety and Handling
As with any halogenated heterocyclic compound, appropriate safety precautions must be taken.
-
Hazard Statement: H302: Harmful if swallowed.
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
Conclusion
5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a valuable building block for chemical synthesis and drug discovery. While experimental data for this specific isomer is not abundant, this guide provides a comprehensive overview of its expected properties, reactivity, and analytical characterization based on data from closely related compounds and fundamental chemical principles. The key to working with this compound is a robust analytical workflow to confirm its identity and purity, and a thorough understanding of its reactivity to enable its effective use in the synthesis of more complex molecules.
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ResearchGate. (2025, August 9). Synthesis of 5-Amino-1,2,3,4-tetrahydrobenzo[b][1][7]naphthyridines and 2,3,4,4a,5,6-Hexahydrobenzo[c][8][9]naphthyridines. Retrieved from [Link]
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Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Beilstein Journals. (2023, June 29). The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. Retrieved from [Link]
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MDPI. (2020, July 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
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